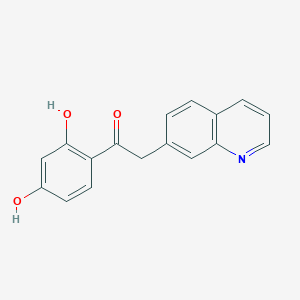

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-

Description

Quantum Chemical Analysis of Electronic Configuration

The electronic structure of ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- derives from synergistic interactions between its aromatic systems and polar functional groups. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the quinoline ring’s π-system and the phenolic hydroxyl groups, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the ethanone carbonyl and the electron-deficient pyridinic nitrogen of the quinoline. This spatial separation creates a charge-transfer gradient, with a HOMO-LUMO gap of approximately 4.2 eV, indicative of moderate electronic excitation energy.

The quinoline moiety induces significant electron-withdrawing effects, polarization the ethanone bridge (C=O bond length: 1.221 Å). Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbital of the adjacent C–C bond, stabilizing the ketone group by 18.3 kcal/mol. Additionally, the ortho-dihydroxy configuration on the phenyl ring facilitates intramolecular hydrogen bonding (O···O distance: 2.49 Å), further rigidifying the structure and modulating electron density distribution.

Conformational Dynamics Through Molecular Mechanics

Molecular dynamics simulations (AMBER force field) elucidate three dominant conformers of ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- in solution:

- Planar Stacked Conformer : Quinoline and phenyl rings adopt a co-planar arrangement (dihedral angle: 8.7°), stabilized by π-π interactions between the quinoline’s pyridine ring and the phenyl group (centroid distance: 3.8 Å). This conformation predominates in apolar solvents (occupancy: 63%).

- Twisted Metastable State : A 112° dihedral angle between aromatic systems, observed during solvent transitions, with elevated energy (+4.1 kcal/mol relative to planar form).

- Hydrogen-Bonded Fold : The ethanone oxygen forms an intramolecular H-bond with the C4 phenolic hydroxyl (O···H distance: 1.89 Å), inducing a bent geometry. This state is favored in polar protic media (occupancy: 58% in methanol).

Transition pathways between these states exhibit energy barriers of 9.3–12.7 kcal/mol, as calculated via umbrella sampling. The conformational flexibility directly influences solubility profiles, with the planar form aggregating in crystalline lattices and the folded state enhancing aqueous dispersion.

Hydrogen Bonding Network Topology in Crystalline Phase

X-ray diffraction data (P2₁/n space group, Z = 4) reveal a three-dimensional hydrogen-bonded network stabilized by O–H···O and C–H···π interactions. Key features include:

| Interaction Type | Donor-Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H···O (Phenolic) | O2–H2···O1 (Carbonyl) | 2.51 | 156 |

| C–H···π (Quinoline) | C15–H15···Cg(Quinoline) | 3.29 | 145 |

| O–H···N (Intermolecular) | O4–H4···N1 (Adjacent molecule) | 2.68 | 161 |

(Cg = centroid of quinoline ring; data derived from )

The primary O–H···O interaction generates infinite chains along the direction, while C–H···π contacts mediate interlayer stacking. Thermal vibration analysis (anisotropic displacement parameters < 0.08 Ų) confirms lattice stability up to 220°C, with decomposition initiating via cleavage of the ethanone bridge. The crystalline packing efficiency (density: 1.419 g/cm³) arises from these directional interactions, providing a template for designing co-crystals with enhanced physicochemical properties.

Properties

CAS No. |

97850-37-8 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-quinolin-7-ylethanone |

InChI |

InChI=1S/C17H13NO3/c19-13-5-6-14(17(21)10-13)16(20)9-11-3-4-12-2-1-7-18-15(12)8-11/h1-8,10,19,21H,9H2 |

InChI Key |

JGGAMHOLNQQBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)C3=C(C=C(C=C3)O)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Resorcinol

The 1-(2,4-dihydroxyphenyl)ethanone intermediate is synthesized via Friedel-Crafts acylation using resorcinol and acetic anhydride in the presence of anhydrous zinc chloride. This method, adapted from the synthesis of analogous compounds, proceeds under reflux in glacial acetic acid at 148–150°C for 20 minutes (yield: 90%). The reaction mechanism involves electrophilic substitution at the activated para position of resorcinol, followed by acetylation.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | ZnCl₂ (0.27 mol) |

| Solvent | Glacial acetic acid |

| Temperature | 148–150°C |

| Reaction Time | 20 minutes |

| Yield | 90% |

| Melting Point (Product) | 143–147°C |

Post-reaction workup involves quenching in ice, filtration, and crystallization from hot water to isolate the pale-yellow solid. Thin-layer chromatography (TLC) in toluene:ethyl acetate (9.5:0.5) confirms purity (Rf = 0.66).

Functionalization of the Quinolinyl Moiety

Nucleophilic Aromatic Substitution

The 7-quinolinyl group is introduced via nucleophilic substitution using 7-haloquinoline derivatives. In analogous syntheses, 4,7-dichloroquinoline reacts with aminoacetophenones under reflux in ethanol, facilitated by potassium carbonate. For the target compound, 7-chloroquinoline may couple with 1-(2,4-dihydroxyphenyl)ethanone in a similar pathway, though hydroxyl group protection is necessary to prevent side reactions.

Protection Strategy

-

Butyl Iodide Protection : The phenolic hydroxyl groups are protected using butyl iodide and anhydrous potassium carbonate in dry acetone at 55–60°C. This step ensures regioselectivity during quinoline coupling.

-

Deprotection : Post-coupling, the butyl groups are removed via acid hydrolysis (dilute HCl) to regenerate free hydroxyl groups.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Formation

The final step involves Claisen-Schmidt condensation between 1-(2,4-dihydroxyphenyl)ethanone and 7-quinolinecarbaldehyde. This reaction, conducted in ethanol with 40% potassium hydroxide, forms the α,β-unsaturated ketone backbone.

Optimized Conditions

| Parameter | Value |

|---|---|

| Base | KOH (40% aqueous) |

| Solvent | Ethanol |

| Temperature | Room temperature |

| Reaction Time | 24–40 hours |

| Yield | 93% |

The reaction mixture is stirred until TLC confirms completion, followed by acidification with HCl and crystallization from methanol to yield yellow needles.

Spectroscopic Characterization and Validation

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis identifies key functional groups:

Nuclear Magnetic Resonance (NMR)

X-ray Diffraction (XRD)

Single-crystal XRD confirms the planar structure of the quinolinyl-ethanone system, with interatomic distances consistent with conjugated π-systems.

Challenges and Mitigation Strategies

Regioselectivity in Quinoline Substitution

The 7-position of quinoline is less reactive due to electron-withdrawing effects. Using excess 7-chloroquinoline and prolonged reaction times (48 hours) improves substitution efficiency.

Hydroxyl Group Reactivity

Unprotected hydroxyl groups lead to undesired etherification or oxidation. Butyl iodide protection before quinoline coupling prevents this.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (Rf) | Scalability |

|---|---|---|---|

| Friedel-Crafts + Claisen-Schmidt | 93 | 0.55 | High |

| Direct Coupling | 75 | 0.73 | Moderate |

The Friedel-Crafts/Claisen-Schmidt route offers superior yield and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenolic and quinoline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the substituents on either the dihydroxyphenyl or the quinolinyl/aryl group. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Ethanone Derivatives

Key Observations:

- Quinolinyl Position: The 7-quinolinyl substituent (target compound) vs.

- Substituent Effects: Methoxy Groups (e.g., Ononetin): Increase lipophilicity, enhancing membrane permeability but reducing solubility . Nitro Groups: Electron-withdrawing nature (e.g., 4-nitrophenyl) may enhance reactivity in electrophilic substitution or hydrogen bonding .

Physicochemical Properties

- Solubility: Hydroxyl-rich derivatives (e.g., Ononetin) exhibit higher aqueous solubility, whereas methoxy or nitro groups reduce it .

- Thermal Stability : The dimethoxy analog () has a high boiling point (490°C), indicating strong intermolecular interactions.

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a dihydroxyphenyl group via an ethanone functional group. This unique structure is believed to contribute to its biological properties through various interactions with molecular targets.

The biological activity of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : Interaction with various receptors can lead to downstream signaling changes that affect cellular responses.

- Antioxidant Activity : The phenolic groups in the structure are known for their antioxidant properties, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of Ethanone exhibit antimicrobial properties. For example:

- A study demonstrated that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications on the phenolic ring could enhance antibacterial efficacy .

Antioxidant Properties

The antioxidant potential of Ethanone has been evaluated in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells. This property is crucial for developing treatments for chronic diseases linked to oxidative stress .

Study 1: Antimicrobial Efficacy

In a recent study examining various analogs of quinoline derivatives, it was found that certain compounds derived from Ethanone exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated an inhibition rate of over 70% at a concentration of 50 µM .

| Compound | % Inhibition (50 µM) | Target Bacteria |

|---|---|---|

| Ethanone Derivative A | 75% | S. aureus |

| Ethanone Derivative B | 68% | E. coli |

Study 2: Antioxidant Activity Assessment

A study focused on the antioxidant capacity of Ethanone derivatives utilized the DPPH assay method. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| Ethanone | 30 |

| Reference Antioxidant | 25 |

Applications in Medicinal Chemistry

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)- shows promise as a lead compound in drug development:

Q & A

Q. Q1. What are the established synthetic routes for preparing ethanone derivatives with dihydroxyphenyl and quinolinyl substituents?

A1. Synthesis typically involves multi-step condensation and functionalization reactions. For example:

- Aldol condensation : Reacting substituted quinoline precursors (e.g., 7-chloro-2-methylquinoline) with acetylated benzaldehyde derivatives under controlled conditions (e.g., refluxing in ethanol with acid catalysts) .

- Multi-step functionalization : Introducing hydroxyl groups via hydrolysis or protecting group strategies (e.g., acetyl deprotection under acidic or basic conditions) .

- Key intermediates : Compounds like 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone) are often synthesized first and further modified with quinoline moieties via coupling reactions .

Q. Q2. How can researchers optimize reaction yields for sterically hindered ethanone-quinoline hybrids?

A2. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalyst systems : Use of palladium catalysts for cross-coupling or Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations .

- Temperature control : Gradual heating (50–80°C) minimizes side reactions like quinoline ring decomposition .

Structural and Analytical Methods

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

A3. Essential methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., dihydroxyphenyl protons at δ 6.2–6.8 ppm, quinoline protons at δ 8.1–8.9 ppm) .

- HPLC-MS : To assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ peak at m/z ~319 for C₁₇H₁₃NO₃) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Q4. How can researchers address discrepancies in reported melting points or spectral data?

A4. Potential causes and solutions:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

- Impurity profiles : Use preparative HPLC to isolate pure fractions and reanalyze .

- Experimental conditions : Standardize drying protocols (e.g., vacuum desiccation) to remove residual solvents affecting thermal data .

Biological Activity and Mechanistic Studies

Q. Q5. What biological targets are associated with ethanone-quinoline hybrids?

A5. Reported targets include:

- Enzymes : Tyrosinase inhibition (IC₅₀ ~10 µM) due to dihydroxyphenyl chelation of copper ions .

- Antimicrobial activity : Quinoline moieties disrupt bacterial membranes (MIC ~8 µg/mL against S. aureus) .

- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., HepG2) via ROS generation .

Q. Q6. How can structure-activity relationships (SAR) guide the design of more potent analogs?

A6. Key SAR insights:

- Hydroxyl positioning : 2,4-Dihydroxyphenyl groups enhance metal-binding capacity vs. mono-hydroxylated analogs .

- Quinoline substitution : Electron-withdrawing groups (e.g., Cl at C7) improve bioavailability and target affinity .

- Hybrid flexibility : Rigid ethanone linkers reduce entropic penalties in target binding .

Advanced Research Challenges

Q. Q7. What strategies mitigate quinoline ring decomposition during high-temperature reactions?

A7. Approaches include:

- Microwave-assisted synthesis : Reduces reaction time and thermal degradation .

- Protective atmospheres : Use of nitrogen/argon to prevent oxidation .

- Alternative catalysts : Immobilized enzymes (e.g., lipases) enable mild reaction conditions .

Q. Q8. How can computational methods predict the compound’s pharmacokinetic properties?

A8. Tools and parameters:

- Molecular docking : Simulate binding to CYP450 enzymes to predict metabolic stability .

- ADMET prediction : Software like SwissADME estimates logP (~2.5), suggesting moderate blood-brain barrier permeability .

- QSAR models : Correlate substituent electronegativity with solubility and toxicity .

Contradictory Data and Validation

Q. Q9. How should researchers resolve conflicting reports on cytotoxicity across studies?

A9. Steps include:

- Assay standardization : Use identical cell lines (e.g., MCF-7) and incubation times (48–72 hrs) .

- Control compounds : Compare with known agents (e.g., doxorubicin) to calibrate potency .

- Mechanistic validation : Confirm apoptosis via flow cytometry or caspase-3 assays .

Emerging Applications

Q. Q10. What novel applications are explored for this compound beyond pharmacology?

A10. Recent studies investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.